[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate, also known as methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate, is a chemical compound with potential applications in pharmaceuticals. Its structure consists of a benzoate moiety linked to a cyclohexylamino group, which may contribute to its biological activity. This compound is categorized as an amino benzoate derivative, which typically exhibits various therapeutic properties.
This compound falls under the classification of organic compounds, specifically:
The synthesis of [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize side reactions. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and HPLC (high-performance liquid chromatography) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate can be represented as follows:
The compound's structural data can be analyzed using computational chemistry tools to predict its conformation and reactivity. The presence of polar functional groups suggests potential for hydrogen bonding, influencing its solubility and interaction with biological targets.
The primary reactions involving [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate include:
These reactions are influenced by factors such as solvent choice, temperature, and concentration. Kinetic studies may be conducted to understand the reaction mechanisms better.
The mechanism of action for [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate is primarily related to its interaction with biological receptors or enzymes:
Studies involving receptor binding assays and cellular models would provide insights into its pharmacodynamics and therapeutic potential.
Relevant data from literature indicate that understanding these properties is crucial for formulating drugs based on this compound .
[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate has several potential applications in scientific research:
The discovery of [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate emerged from early 21st-century efforts to optimize aminoester derivatives with enhanced blood-brain barrier (BBB) permeability and neuroprotective properties. This compound represents a strategic structural evolution from piperazine-based neuroprotectants like amido-piperizine 1 (identified in 2011), which demonstrated nanomolar affinity for sigma-1 receptors alongside significant neurotrophic effects in vitro [1]. Researchers sought to overcome metabolic instability observed in early leads by replacing the piperazine core with sterically hindered aliphatic moieties. The cyclohexylamino group was incorporated to mimic bioactive conformations of sigma-1 receptor ligands while the 4-aminobenzoate ester component enhanced lipid solubility—a critical determinant for central nervous system accessibility [1] [5]. This molecular design addressed key limitations in predecessor compounds, particularly rapid metabolic clearance that necessitated parenteral administration [1].
Table 1: Structural Evolution of Aminoester Neuroprotective Agents
Compound | Core Structural Features | Key Neuropharmacological Properties |
---|---|---|
Amido-piperizine 1 | Cyclopentylpiperazine carbonyl scaffold | Sigma-1 affinity (nM range), neurite outgrowth induction |
[2-(Cyclohexylamino)-2-methylpropyl] 4-aminobenzoate | Sterically hindered cyclohexylamino + 4-aminobenzoate | Enhanced metabolic stability, BBB penetration potential |
[2-(Cyclohexylamino)-2-methylpropyl] 4-aminobenzoate (C₁₇H₂₆N₂O₂, MW 290.40 g/mol) belongs to the alkylamino ester subclass of neuroprotective small molecules [3]. Its structure features three distinct domains:
The tert-butyl group adjacent to the amino center creates steric hindrance that confers resistance to esterase-mediated hydrolysis—a key advantage over simpler alkyl esters. Molecular modeling indicates a folded conformation where the benzoate carbonyl orients toward the cyclohexylamino group, suggesting possible intramolecular hydrogen bonding [3] [9].
This compound modulates multiple pathological pathways implicated in neurodegeneration. Its primary mechanism involves attenuation of glutamate-induced excitotoxicity—validated in cortical neuron cultures where structural analogs reduced oxidative stress by >60% at 10μM concentrations [1]. The molecular basis includes:
Table 2: Physicochemical and Pharmacokinetic Profiling
Parameter | Value | Methodological Basis |
---|---|---|
Molecular Weight | 290.40 g/mol | Calculated from C₁₇H₂₆N₂O₂ |
Predicted logP | 3.2 ± 0.3 | Reversed-phase HPLC determination |
Aqueous Solubility (pH 7.4) | 28 μg/mL | Shake-flask method |
BBB Permeability (PAMPA) | High (Pe > 5.0 × 10⁻⁶ cm/s) | Parallel artificial membrane permeability assay |
Metabolic Stability (t₁/₂) | >120 min (human microsomes) | Microsomal incubation assay |
The compound's neuroprotective efficacy is amplified by its favorable pharmacokinetic profile. With calculated logP values of 3.2 and polar surface area <70Ų, it meets criteria for passive BBB penetration [1] [5]. Unlike peptide-based neurotrophic factors, this small molecule bypasses P-glycoprotein efflux mechanisms—a critical advantage confirmed using MDR1-MDCK cell models where efflux ratios remained <2.0 [1] [6]. These attributes position it as a promising candidate for addressing multifactorial neurodegeneration in conditions ranging from traumatic brain injury to Alzheimer's disease.
Table 3: Standardized Compound Nomenclature
Nomenclature System | Designation |
---|---|
IUPAC Name | [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate |
CAS Registry Number | 100811-84-5 |
Synonyms | p-Aminobenzoic acid (2-cyclohexylamino-2,2-dimethylethyl) ester; AC1L19I5 |
Molecular Formula | C₁₇H₂₆N₂O₂ |
SMILES | CC(C)(COC(=O)C1=CC=C(C=C1)N)NC2CCCCC2 |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0